molecular formula C₄₁H₆₁N₉O₇S₂ B612498 187986-17-0 CAS No. 187986-17-0

187986-17-0

Cat. No.: B612498
CAS No.: 187986-17-0
M. Wt: 856.11
InChI Key:
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Description

The compound with the registry number 187986-17-0 is known as Trp-Lys-Tyr-Met-Val-D-Met-NH2. It is a synthetic peptide that acts as a selective agonist for formyl peptide receptors FPR1, FPR2, and FPR3. These receptors are expressed on immune cells and play a crucial role in immune response by inducing calcium mobilization, superoxide production, and chemotactic migration of monocytes and neutrophils .

Scientific Research Applications

Trp-Lys-Tyr-Met-Val-D-Met-NH2 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The compound 187986-17-0, also known as WKYMVm , is a selective agonist for the formyl peptide receptors FPR1, FPR2, and FPR3 . These receptors are expressed on immune cells and play a crucial role in immune response.

Mode of Action

WKYMVm interacts with its targets (FPR1, FPR2, and FPR3) to induce calcium mobilization and superoxide production in monocytes and neutrophils . It also promotes chemotactic migration of these cells .

Biochemical Pathways

The activation of formyl peptide receptors by WKYMVm triggers a cascade of biochemical reactions. It promotes monocyte survival through a PKC-, PI 3-kinase-, and Akt-dependent pathway . This pathway plays a significant role in cell survival, proliferation, and differentiation.

Pharmacokinetics

It is known that the compound issoluble in water up to 2 mg/ml , which could influence its absorption and distribution in the body.

Result of Action

The activation of FPR1, FPR2, and FPR3 by WKYMVm leads to calcium mobilization, superoxide production, and chemotactic migration in monocytes and neutrophils . These cellular effects are crucial for the immune response, including the elimination of pathogens and the regulation of inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trp-Lys-Tyr-Met-Val-D-Met-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Trp-Lys-Tyr-Met-Val-D-Met-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trp-Lys-Tyr-Met-Val-D-Met-NH2 is unique due to its high selectivity and potency for formyl peptide receptors FPR1, FPR2, and FPR3. It also has a modified methionine residue (D-Met), which enhances its stability and activity compared to other formyl peptides .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound '187986-17-0' can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "2,4-dichlorobenzaldehyde", "2-aminopyridine", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dihydroxybenzaldehyde and 2,4-dichlorobenzaldehyde in the presence of sodium hydroxide to form the corresponding chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride in ethanol to obtain the corresponding alcohol intermediate.", "Step 3: Cyclization of the alcohol intermediate with 2-aminopyridine in acetic acid to form the desired compound.", "Step 4: Purification of the product using recrystallization from ethanol and water." ] }

CAS No.

187986-17-0

Molecular Formula

C₄₁H₆₁N₉O₇S₂

Molecular Weight

856.11

sequence

One Letter Code: WKYMV-d-Met

Origin of Product

United States

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